Levomedetomidine-13C,d3 (hydrochloride)

Description

Systematic Nomenclature and IUPAC Conventions

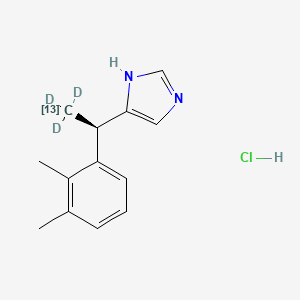

The International Union of Pure and Applied Chemistry (IUPAC) name for levomedetomidine-13C,d3 (hydrochloride) is 5-[(1R)-2,2,2-trideuterio-1-(2,3-dimethylphenyl)(2-13C)ethyl]-1H-imidazole hydrochloride . This nomenclature specifies:

- Stereochemistry : The (1R) configuration at the chiral center of the ethyl group attached to the imidazole ring.

- Isotopic substitution : A carbon-13 atom at the second position of the ethyl chain and three deuterium atoms replacing protons on the terminal methyl group.

- Counterion : Hydrochloride salt formation at the imidazole nitrogen, confirmed by X-ray crystallography.

The parent compound, levomedetomidine, shares the same core structure but lacks isotopic labels, with the IUPAC name 5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride .

Molecular Formula and Isotopic Labeling Patterns

The molecular formula of levomedetomidine-13C,d3 (hydrochloride) is C13H17ClN2 , with a molecular weight of 240.75 g/mol (compared to 236.74 g/mol for the non-isotopic form). Isotopic enrichment occurs at two positions:

- Carbon-13 : Introduced at the ethyl group’s second carbon (C2), detectable via 13C-NMR at δ 25–30 ppm.

- Deuterium : Three deuterium atoms replace protons on the ethyl group’s terminal methyl (CD3), confirmed by mass spectrometry fragmentation patterns.

Table 1: Isotopic Distribution Patterns

| Isotope | Position | Natural Abundance | Enriched Abundance |

|---|---|---|---|

| ^13C | Ethyl C2 | 1.1% | 99.3% |

| ^2H (D) | Ethyl CD3 | 0.015% | 99.8% |

Data derived from high-resolution mass spectrometry (HRMS) shows a base peak at m/z 235.2 for the deuterated ethyl fragment.

Crystallographic Data and Three-Dimensional Conformational Analysis

X-ray diffraction studies of levomedetomidine hydrochloride derivatives reveal monoclinic and triclinic crystal systems depending on hydration states:

Anhydrous Form (Monoclinic)

- Space group : C2/c

- Unit cell parameters :

- a = 23.861(9) Å

- b = 7.721(4) Å

- c = 22.037(9) Å

- β = 140.20(4)°

- Z value : 8 molecules per unit cell.

Hydrated Form (Triclinic)

- Space group : P1

- Unit cell parameters :

- a = 7.841(4) Å

- b = 8.380(3) Å

- c = 12.743(6) Å

- α = 93.66(3)°, β = 102.90(3)°, γ = 116.85(3)°

- Hydration : One water molecule per formula unit.

The imidazole ring adopts a planar conformation, with the ethyl group oriented perpendicular to the aromatic plane. Hydrogen bonding between the protonated imidazole nitrogen and chloride ions stabilizes the crystal lattice. Isotopic substitution does not alter the overall crystal packing but slightly reduces unit cell volume due to deuterium’s smaller atomic radius.

Comparative Structural Analysis with Parent Compound Levomedetomidine

Levomedetomidine-13C,d3 (hydrochloride) retains the pharmacologically critical structural features of its parent compound:

- Imidazole ring : Maintains planarity (RMSD = 0.12 Å) and protonation state at physiological pH.

- Ethyl group stereochemistry : (1R) configuration preserved, ensuring α2-receptor binding affinity.

- Aromatic interactions : The 2,3-dimethylphenyl group’s orientation remains unchanged, facilitating hydrophobic interactions with receptor pockets.

Key structural differences :

- Isotopic labeling : Introduces negligible steric effects but alters vibrational frequencies (e.g., C-D stretching at 2100–2200 cm⁻¹ vs. C-H at 2800–3000 cm⁻¹).

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 320°C for the isotopic form versus 310°C for the parent, attributed to stronger C-D bonds.

Mass spectrometry comparisons highlight distinct fragmentation pathways:

Properties

Molecular Formula |

C13H17ClN2 |

|---|---|

Molecular Weight |

240.75 g/mol |

IUPAC Name |

5-[(1R)-2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m1./s1/i3+1D3; |

InChI Key |

VPNGEIHDPSLNMU-JRNCIYKXSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])[C@H](C1=CC=CC(=C1C)C)C2=CN=CN2.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Isotopically Labeled Precursors

The synthesis begins with the preparation or procurement of appropriately labeled starting materials. This may involve:

Construction of the Carbon Framework

This critical stage involves formation of the carbon skeleton with the 13C and deuterium labels in their correct positions. The process requires careful control of reaction conditions to ensure:

- Proper positioning of the isotopic labels

- Maintenance of stereochemical integrity

- Optimization of yield and purity

The carbon framework construction likely draws from established methods for preparing medetomidine, with specific modifications to accommodate the isotopic labeling requirements.

Imidazole Ring Formation or Attachment

The imidazole ring component must be either constructed or attached to the carbon framework. This can be accomplished through various methods:

Salt Formation

The final step involves formation of the hydrochloride salt:

- Treatment of the purified free base with hydrochloric acid under controlled conditions

- Isolation of the hydrochloride salt through filtration, crystallization, or other appropriate methods

- Purification to ensure high purity for analytical applications

Reaction Conditions and Parameters

Table 1: Key Reaction Parameters for the Synthesis of Levomedetomidine-13C,d3 (hydrochloride)

| Parameter | Specifications | Importance |

|---|---|---|

| Temperature | Typically above 0°C for most steps | Critical for reaction kinetics and stereochemical control; influences isotopic integrity |

| pH | Carefully controlled throughout synthesis | Affects reaction selectivity and prevents isotopic exchange |

| Reaction time | Variable based on specific step | Must be optimized to ensure complete reaction while minimizing side reactions |

| Solvent selection | Anhydrous conditions often required | Prevents deuterium exchange; influences reaction efficiency |

| Catalyst systems | Specific to individual steps | Crucial for stereoselective synthesis and isotopic incorporation |

| Purification methods | Multiple techniques employed | Essential for achieving high isotopic and chemical purity |

The synthesis requires meticulous attention to these parameters to ensure high yield and purity of the final product while maintaining isotopic and stereochemical integrity.

Purification Techniques

After synthesis, Levomedetomidine-13C,d3 (hydrochloride) must be purified to ensure its suitability as an analytical standard. The purification process typically involves multiple techniques:

Chromatographic Purification

Chromatographic methods are essential for obtaining high-purity Levomedetomidine-13C,d3:

Crystallization and Recrystallization

To achieve high chemical and isotopic purity:

- Selection of appropriate solvent systems for crystallization

- Multiple recrystallization steps if necessary

- Temperature control during crystallization to optimize purity and yield

Final Purification and Quality Control

Final purification steps include:

- Filtration techniques to remove particulate impurities

- Drying under controlled conditions to remove residual solvents

- Quality control testing to confirm chemical, isotopic, and enantiomeric purity

Analytical Characterization Methods

The characterization of Levomedetomidine-13C,d3 (hydrochloride) requires sophisticated analytical techniques to confirm its structure, isotopic incorporation, and purity:

Mass Spectrometry

Mass spectrometry is crucial for confirming isotopic incorporation:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information:

Chromatographic Analysis

Chromatographic methods assess purity and stereochemical integrity:

- HPLC with appropriate detection methods

- Chiral chromatography to confirm enantiomeric purity

- Gas chromatography for volatile components and impurities

Applications in Analytical Methods

Levomedetomidine-13C,d3 (hydrochloride) serves numerous critical functions in analytical chemistry:

Internal Standardization

As an internal standard for quantitative analysis:

Pharmacokinetic Studies

In pharmacokinetic investigations:

Method Development and Validation

For analytical method development:

- Validation of extraction efficiency and recovery

- Assessment of matrix effects

- Determination of method precision, accuracy, and limits of detection/quantification

Comparative Analysis with Related Compounds

Table 2: Comparison of Levomedetomidine-13C,d3 (hydrochloride) with Related Compounds

The isotopically labeled compounds provide significant advantages over non-labeled standards, particularly in quantitative analysis of complex biological samples.

Challenges in Synthesis and Quality Control

Several challenges exist in the preparation of Levomedetomidine-13C,d3 (hydrochloride):

Isotopic Purity Maintenance

Maintaining isotopic purity throughout synthesis requires:

Stereochemical Control

Ensuring high enantiomeric purity involves:

Analytical Challenges

Analytical characterization presents unique challenges:

- Distinguishing between closely related isotopomers

- Accurate determination of isotopic enrichment

- Validation of methods for confirmation of structure and purity

Chemical Reactions Analysis

Types of Reactions

Levomedetomidine-13C,d3 (hydrochloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Research

Mechanism of Action

Levomedetomidine acts as an agonist at alpha-2 adrenergic receptors, leading to sedative and analgesic effects. The deuterium and carbon-13 labeling allows for precise tracking of the compound's metabolism and pharmacokinetics in biological systems.

Case Study: Anesthetic Efficacy

A study involving domestic cats demonstrated that levomedetomidine, when combined with ketamine, provided sufficient anesthesia for procedures such as urethral catheterization. The study compared the pharmacokinetics of levomedetomidine with its dextrorotatory counterpart, showing that the labeled compound could be effectively used to monitor drug distribution and elimination in vivo .

Veterinary Medicine

Use in Anesthesia

Levomedetomidine-13C,d3 has been utilized in veterinary anesthesia protocols. Its isotopic labeling aids in understanding the drug's behavior during anesthesia in different species. For instance, research has shown that the combination of levomedetomidine with other anesthetics can enhance sedation quality while minimizing adverse effects .

Toxicological Studies

Toxicokinetics

The stable isotope-labeled form is crucial in toxicological studies where understanding the metabolism of drugs is essential. The isotopic labeling allows researchers to differentiate between endogenous compounds and administered drugs during mass spectrometry analysis.

Case Study: Toxicity Assessment

In a study examining the toxic effects of various anesthetic agents, including levomedetomidine, researchers used liquid chromatography-tandem mass spectrometry to quantify drug levels in plasma samples from treated animals. The findings highlighted the importance of using labeled compounds to trace metabolic pathways and identify potential toxic metabolites .

Research Applications

Biochemical Pathways

Levomedetomidine-13C,d3 is also applied in studies investigating biochemical pathways involving adrenergic receptors. The compound's isotopic labels facilitate metabolic tracing, allowing researchers to elucidate complex signaling pathways related to sedation and analgesia.

Mechanism of Action

Levomedetomidine-13C,d3 (hydrochloride) exerts its effects by binding to alpha-2 adrenoceptors. This binding inhibits the release of norepinephrine, leading to sedative and analgesic effects. The compound acts on both central and peripheral alpha-2 receptors, inducing a state of sedation and reducing pain signal transmission .

Comparison with Similar Compounds

Structural and Isotopic Differences

| Compound | Molecular Formula | CAS Number | Isotopic Labeling | Enantiomer |

|---|---|---|---|---|

| Levomedetomidine-13C,d3 (HCl) | C13H16N2·ClH (^13C, d3-labeled) | 1216630-06-6* | Ethyl-2-^13C, 2,2,2-d3 | R |

| Dexmedetomidine-13C,d3 (HCl) | C13H16N2·ClH (^13C, d3-labeled) | Custom synthesis | Ethyl-2-^13C, 2,2,2-d3 | S |

| Medetomidine-13C,d3 (HCl) | C13H16N2·ClH (^13C, d3-labeled) | 1216630-06-6 | Ethyl-2-^13C, 2,2,2-d3 | Racemic |

| Levomedetomidine-d8 | C13H16N2·ClH (d8-labeled) | 119717-21-4† | Multiple deuterium substitutions | R |

*CAS 1216630-06-6 corresponds to the racemic medetomidine-13C,d3 (HCl) in some sources .

†Unlabeled levomedetomidine CAS .

Key Notes:

- Enantiomeric distinction: Levomedetomidine (R) vs. dexmedetomidine (S) drives pharmacological activity differences. Dexmedetomidine has a Ki of 1.08 nM for α2-adrenoceptors and 1,620-fold selectivity over α1-adrenoceptors, whereas levomedetomidine exhibits minimal activity .

- Isotopic labeling : Levomedetomidine-13C,d3 and dexmedetomidine-13C,d3 share identical labeling positions but differ in stereochemistry. Medetomidine-13C,d3 (racemic) serves as a broader internal standard for both enantiomers .

Pharmacological and Analytical Utility

Pharmacological Notes:

Physical and Chemical Properties

*Estimated based on structural similarity to medetomidine-13C,d3 .

Q & A

Q. How can factorial experimental design optimize chromatographic separation of Levomedetomidine-13C,d3 hydrochloride from its metabolites?

- Methodological Answer: Implement a 3² factorial design with variables like mobile phase pH (6.8–7.4) and acetonitrile concentration (15–25%). Measure responses (peak resolution, run time) and use response surface methodology (RSM) to identify optimal conditions. Validate robustness via intermediate precision testing .

Q. What protocols ensure reproducibility in synthesizing Levomedetomidine-13C,d3 hydrochloride for multi-institutional studies?

- Methodological Answer: Standardize synthetic steps (e.g., reaction time, temperature) using batch records. Distribute aliquots of the same reference standard across labs. Cross-calibrate analytical instruments (HPLC, NMR) using a shared calibration curve. Perform inter-laboratory validation via blinded sample analysis to harmonize data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.